2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 2549018-81-5
Cat. No.: VC11841689
Molecular Formula: C16H15F3N6S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549018-81-5 |
|---|---|
| Molecular Formula | C16H15F3N6S |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C16H15F3N6S/c1-10-21-13(16(17,18)19)8-14(22-10)24-4-6-25(7-5-24)15-23-11-9-20-3-2-12(11)26-15/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | BKXXXJGAOCQRHI-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:
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2-Methyl group: Enhances lipophilicity and modulates electronic effects.
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4-Piperazinyl- thiazolo[4,5-c]pyridine: A bicyclic system fused to a piperazine ring, enabling hydrogen bonding and π-π interactions.
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6-Trifluoromethyl group: Improves metabolic stability and membrane permeability via fluorine’s electronegativity.
The IUPAC name, 2-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]- thiazolo[4,5-c]pyridine, reflects this arrangement.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₆S |
| Molecular Weight | 380.4 g/mol |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F |
| InChIKey | BKXXXJGAOCQRHI-UHFFFAOYSA-N |
Electronic and Steric Features
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Pyrimidine Ring: Acts as a planar scaffold for intermolecular interactions.
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Piperazine Linker: Introduces conformational flexibility, critical for target binding .
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Thiazolo[4,5-c]pyridine: Contributes to aromatic stacking and potential kinase inhibition .
Synthetic Pathways
Retrosynthetic Analysis
While explicit synthesis details for this compound are unpublished, plausible routes involve:
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Pyrimidine Formation: Condensation of thiourea with β-diketones or cyanamide derivatives.
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Piperazine Coupling: Ullmann or Buchwald-Hartwig amination to attach the piperazine-thiazolo moiety .
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Trifluoromethylation: Radical or nucleophilic substitution using CF₃ sources like TMSCF₃.
Key Challenges
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Regioselectivity: Ensuring correct substitution on the pyrimidine ring.
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Stability of Thiazolo Ring: Avoiding ring-opening during acidic/basic conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 2.5–3.5 ppm (piperazine CH₂), δ 6.8–8.2 ppm (aromatic protons).
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¹³C NMR: Signals for CF₃ (~120 ppm, q, J = 288 Hz) and thiazole carbons (~150 ppm).
High-Resolution Mass Spectrometry (HRMS)
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Observed m/z: 380.4 (M+H⁺), consistent with the molecular formula.
Biological Activity and Applications
Hypothesized Targets
Based on structural analogs (e.g., GRK5 modulators in ), potential targets include:
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Kinases: Thiazolo rings often bind ATP pockets.
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GPCRs: Piperazine moieties interact with serotonin or dopamine receptors .
Table 2: Comparative Bioactivity of Analogous Compounds
ADME Predictions
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LogP: ~3.1 (moderate lipophilicity).
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Solubility: <10 µM in aqueous buffers (limited by trifluoromethyl group).
Future Research Directions
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